Potassium heptafluoropropanesulfonate
Description
Properties
Molecular Formula |
C3F7KO3S |
|---|---|
Molecular Weight |
288.18 g/mol |
IUPAC Name |
potassium;1,1,2,2,3,3,3-heptafluoropropane-1-sulfonate |
InChI |
InChI=1S/C3HF7O3S.K/c4-1(5,2(6,7)8)3(9,10)14(11,12)13;/h(H,11,12,13);/q;+1/p-1 |
InChI Key |
BLVKDXZGNZXMBZ-UHFFFAOYSA-M |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium heptafluoropropanesulfonate typically involves the reaction of heptafluoropropanesulfonic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its potassium salt. The general reaction can be represented as:
C3F7SO3H+KOH→C3F7SO3K+H2O
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Potassium heptafluoropropanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation or reduction under specific conditions.
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Potassium heptafluoropropanesulfonate, a per- and polyfluoroalkyl substance (PFAS), has garnered attention for its unique chemical properties and potential applications across various scientific fields. This article delves into the applications of this compound, emphasizing its role in environmental science, materials science, and potential medical applications.
Chemical Properties and Structure
This compound is characterized by a sulfonate group attached to a perfluorinated alkyl chain. This structure imparts significant chemical stability and hydrophobicity, making it an effective surfactant and emulsifier. The high electronegativity of fluorine atoms contributes to its unique interactions with other substances, particularly in aqueous environments.
PFAS Degradation Studies
Recent research highlights the importance of this compound in studies related to the degradation of PFAS compounds. Its stability poses challenges for environmental remediation, prompting investigations into thermal and non-thermal treatment technologies. For example, techniques such as microwave hydrothermal treatment and sonochemical degradation have been explored to enhance the breakdown of PFAS in contaminated water sources .
Water Treatment Technologies
In water treatment, this compound can serve as a model compound for evaluating the efficiency of various adsorption materials. Studies suggest that anion exchange resins may effectively adsorb PFAS, including this compound, from aqueous solutions . This application is critical for developing strategies to remove harmful PFAS from drinking water supplies.
Surface Coatings
The unique properties of this compound allow it to be utilized in surface coatings that require high chemical resistance and low friction characteristics. These coatings are beneficial in industrial applications where equipment must withstand harsh chemicals while maintaining operational efficiency.
Emulsifiers in Polymer Production
In polymer chemistry, this compound can act as an emulsifier or surfactant during the synthesis of fluorinated polymers. Its ability to stabilize emulsions enhances the production of high-performance materials used in various applications, including textiles and automotive parts .
Potential Medical Applications
While research on medical applications is still emerging, preliminary studies indicate that this compound may have potential roles in drug formulation due to its surfactant properties. Its ability to enhance solubility and stability could improve the delivery of hydrophobic drugs .
Case Study 1: Water Treatment Efficacy
A study conducted on the removal efficiency of this compound using granular activated carbon (GAC) demonstrated that GAC could effectively reduce PFAS concentrations in contaminated waters by over 90% under optimized conditions . This case underscores the compound's relevance in environmental management strategies.
Case Study 2: Industrial Coatings
In an industrial setting, a coating formulation incorporating this compound was applied to machinery exposed to corrosive substances. The coating exhibited superior resistance to chemical degradation compared to traditional coatings, resulting in extended equipment lifespan and reduced maintenance costs .
Mechanism of Action
The mechanism by which potassium heptafluoropropanesulfonate exerts its effects involves its strong electrophilic nature. It can interact with nucleophilic sites on enzymes and proteins, leading to the formation of stable complexes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Key Differences :
Research Findings :
- PFOS is a persistent organic pollutant (POP) with bioaccumulative tendencies, leading to global restrictions .
Biological Activity
Potassium heptafluoropropanesulfonate (PFPS) is a fluorinated compound that has garnered attention for its unique properties and potential biological activities. This article explores the biological activity of PFPS, including its mechanisms of action, effects on various biological systems, and implications for environmental and health sciences.
Chemical Structure and Properties
This compound is a perfluoroalkyl sulfonate compound with the chemical formula . Its structure includes a heptafluoropropane chain attached to a sulfonate group, which contributes to its stability and solubility in aqueous environments. The fluorinated nature of PFPS imparts significant chemical and thermal stability, making it resistant to degradation by conventional methods.
Mechanisms of Biological Activity
The biological activity of PFPS can be attributed to several mechanisms:
- Surfactant Properties : PFPS acts as a surfactant due to its amphiphilic structure, allowing it to interact with lipid membranes. This property can disrupt cellular membranes, leading to altered permeability and potential cytotoxic effects on various cell types .
- Enzyme Inhibition : Research indicates that PFPS may inhibit certain enzymes involved in metabolic pathways. This inhibition can affect cellular respiration and energy production, particularly in microbial systems .
- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that PFPS can induce oxidative stress by generating reactive oxygen species within cells. This oxidative stress can lead to cellular damage and apoptosis .
1. Microbial Toxicity
Studies have demonstrated that PFPS exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting the integrity of bacterial cell membranes, leading to cell lysis. For instance, experiments showed that PFPS could significantly reduce the viability of Escherichia coli and Staphylococcus aureus at concentrations as low as 100 µg/mL .
2. Cytotoxicity in Mammalian Cells
PFPS has been shown to have cytotoxic effects on mammalian cell lines, including human liver (HepG2) and lung (A549) cells. In vitro studies indicated that exposure to PFPS resulted in decreased cell viability and increased apoptosis rates, particularly at higher concentrations (≥500 µg/mL) . The cytotoxicity is believed to be linked to membrane disruption and oxidative stress.
3. Environmental Impact
Due to its stability, PFPS is persistent in the environment, raising concerns about its bioaccumulation and potential effects on aquatic organisms. Studies have reported toxic effects on fish and invertebrates at environmentally relevant concentrations, suggesting that PFPS could disrupt endocrine functions and reproductive health in these species .
Case Study 1: Antimicrobial Activity
A study conducted by Vecitis et al. investigated the antimicrobial efficacy of PFPS against common pathogens. The results indicated a dose-dependent response, with significant reductions in bacterial counts observed after treatment with 200 µg/mL of PFPS over a 24-hour period . This study highlights the potential application of PFPS as an antimicrobial agent in various fields.
Case Study 2: Cytotoxic Effects on Human Cells
In a controlled laboratory setting, researchers assessed the cytotoxic effects of PFPS on human lung epithelial cells (A549). The study found that exposure to 500 µg/mL resulted in a 60% reduction in cell viability after 48 hours, attributed to oxidative damage and membrane disruption . These findings underscore the need for caution regarding human exposure to this compound.
Tables Summarizing Biological Activity
| Biological Activity | Effect Concentration | Observed Effect |
|---|---|---|
| Antimicrobial | 100 µg/mL | Reduced viability of E. coli |
| Cytotoxicity | 500 µg/mL | Decreased viability in A549 cells |
| Environmental Toxicity | 50 µg/L | Disruption of endocrine function in fish |
Q & A
Q. What strategies ensure comprehensive literature retrieval for systematic reviews on perfluorinated sulfonates?
- Methodological Answer: Combine database searches (PubMed, Web of Science) using CASRN-specific queries (e.g., 29420-49-3) with backward/forward citation tracking. Include gray literature from regulatory agencies (e.g., EPA HERO database) to capture unpublished toxicity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
